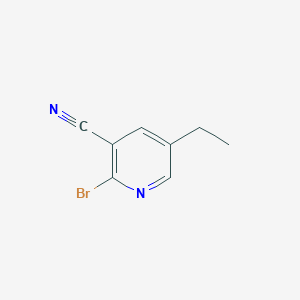

2-Bromo-5-ethylpyridine-3-carbonitrile

Description

Properties

Molecular Formula |

C8H7BrN2 |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

2-bromo-5-ethylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H7BrN2/c1-2-6-3-7(4-10)8(9)11-5-6/h3,5H,2H2,1H3 |

InChI Key |

CBENZZHTYNCLEH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(N=C1)Br)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 2-Bromo-5-ethylpyridine-3-carbonitrile

Precision Scaffolds in Medicinal Chemistry: Synthesis, Reactivity, and Applications

Executive Summary

2-Bromo-5-ethylpyridine-3-carbonitrile (CAS: 139549-00-1 ) is a high-value heterocyclic intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors and complex agrochemicals. Distinguished by its trisubstituted pyridine core, this compound offers three distinct vectors for chemical diversification: the electrophilic C2-bromide, the transformable C3-nitrile, and the lipophilic C5-ethyl group.

This technical guide provides an in-depth analysis of its chemical architecture, industrial synthesis pathways, and strategic utility in drug discovery. It is designed for medicinal chemists and process engineers seeking to leverage this scaffold for structure-activity relationship (SAR) optimization.

Chemical Identity & Physical Profile

The compound is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The 5-ethyl group provides a critical hydrophobic handle often required for binding affinity in hydrophobic pockets of enzymes (e.g., ATP-binding sites of kinases), while the 2-bromo and 3-cyano groups serve as orthogonal reactive handles.

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | 2-Bromo-5-ethylpyridine-3-carbonitrile |

| Synonyms | 2-Bromo-5-ethylnicotinonitrile; 5-Ethyl-2-bromopyridine-3-carbonitrile |

| CAS Registry Number | 139549-00-1 |

| Molecular Formula | |

| Molecular Weight | 211.06 g/mol |

| Appearance | Off-white to pale yellow crystalline solid (Typical) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| LogP (Predicted) | ~2.3 (Lipophilic) |

| Storage Conditions | Inert atmosphere, 2-8°C, protect from light |

Strategic Synthesis Pathways

The synthesis of 2-bromo-5-ethylpyridine-3-carbonitrile is most efficiently achieved through a Guareschi-Thorpe condensation followed by aromatization and bromination. This route is preferred over direct bromination of 5-ethylnicotinonitrile due to superior regiocontrol.

2.1. The Guareschi-Thorpe Route (Preferred)

-

Cyclization: Condensation of butyraldehyde with ethyl cyanoacetate and cyanoacetamide (or ammonia) yields the intermediate 5-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (also known as 5-ethyl-2-hydroxynicotinonitrile).

-

Bromination: The 2-hydroxy/2-oxo group is converted to the bromide using phosphorus oxybromide (

) or phosphorus pentabromide (

2.2. Mechanistic Insight

-

Regioselectivity: The condensation step fixes the nitrogen and carbon skeleton, ensuring the ethyl group is at C5 and the nitrile at C3.

-

Bromination:

acts as a dehydrating halogenating agent. The reaction proceeds via an imidoyl bromide intermediate. DMF is often used as a catalyst (Vilsmeier-Haack type activation) to facilitate the nucleophilic attack of the bromide ion.

2.3. Synthesis Workflow Diagram

Figure 1: The de novo ring formation strategy ensures high regiochemical purity compared to direct halogenation methods.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry. The specific arrangement of functional groups allows for the rapid construction of fused heterocycles and bi-aryl systems common in kinase inhibitors (e.g., targeting FGFR, EGFR, or PI3K pathways).

3.1. Key Reactivity Vectors

-

C2-Bromide (

& Cross-Coupling):-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install a bi-aryl motif.

-

Buchwald-Hartwig Amination: Reacts with amines to introduce solubilizing groups or hinge-binding motifs.

- : Displacement by nucleophiles (amines, thiols) is activated by the electron-withdrawing nitrile group at C3.

-

-

C3-Nitrile (Cyclization & Reduction):

-

Cyclization: Reaction with hydrazine or amidines can form pyrazolo[3,4-b]pyridines or pyrido[2,3-d]pyrimidines .

-

Reduction: Can be reduced to an aminomethyl group (

) or hydrolyzed to an amide/acid.

-

-

C5-Ethyl (Hydrophobic Anchor):

-

Provides metabolic stability and hydrophobic interaction (Van der Waals forces) within the target protein pocket.

-

3.2. Reaction Map

Figure 2: The scaffold acts as a linchpin for diverse chemical libraries.

Experimental Protocol: Representative Bromination

Note: This protocol is a generalized adaptation for 2-bromo-nicotinonitriles based on standard literature methods.

Objective: Conversion of 5-ethyl-2-hydroxynicotinonitrile to 2-bromo-5-ethylnicotinonitrile.

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

). -

Reagents:

-

5-Ethyl-2-hydroxynicotinonitrile (1.0 eq)

-

Phosphorus Oxybromide (

) (1.5 eq) or -

DMF (Catalytic amount, ~0.1 eq).[1]

-

Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE).

-

-

Procedure:

-

Suspend the starting pyridone in the solvent.

-

Add

carefully (solid addition) under inert atmosphere ( -

Add catalytic DMF.[2]

-

Heat the mixture to 100–110°C for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Safety & Handling (E-E-A-T)

-

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 3/4).

-

Irritant: Causes skin and eye irritation.

-

Nitrile Hazard: Metabolically can release cyanide; handle with extreme care.

-

-

Precautions:

-

Use only in a well-ventilated fume hood.

-

Wear nitrile gloves, safety goggles, and a lab coat.

-

Avoid contact with strong acids (potential HCN release) and strong oxidizers.

-

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

-

ChemicalRegister. (2025). 3-Pyridinecarbonitrile, 2-bromo-5-ethyl- (CAS No. 139549-00-1). Retrieved from

-

PubChem. (2025).[4][5] Pyridinecarbonitrile Derivatives and their Synthesis. National Library of Medicine. Retrieved from

- Guareschi, I. (1896). Sur la synthèse des composés pyridiques. Mem. Reale Accad. Sci. Torino, 46.

-

Li, J. J. (2014).[6] Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Guareschi-Thorpe and Vilsmeier-Haack mechanisms).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-3-methyl-5-nitropyridine | C6H5BrN2O2 | CID 5200466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijssst.info [ijssst.info]

An In-depth Technical Guide to 2-Bromo-5-ethylpyridine-3-carbonitrile: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-5-ethylpyridine-3-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from analogous structures, this document will detail the molecule's structure, propose a robust synthetic pathway, and explore its reactivity and potential applications for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

2-Bromo-5-ethylpyridine-3-carbonitrile is a substituted pyridine derivative featuring three key functional groups: a bromine atom at the 2-position, an ethyl group at the 5-position, and a nitrile group at the 3-position. This unique arrangement of electron-withdrawing and -donating groups on the pyridine ring suggests a rich and versatile chemical reactivity profile. The pyridine scaffold is a common motif in pharmaceuticals and functional materials, and the presence of bromo and cyano functionalities provides orthogonal handles for further chemical modification, making this molecule a valuable building block in synthetic chemistry.[1]

The strategic placement of these groups influences the molecule's electronic properties and steric environment, which in turn dictates its reactivity and potential for intermolecular interactions. Understanding these foundational aspects is critical for its effective utilization in research and development.

Physicochemical and Structural Properties

| Property | Predicted Value / Information | Basis for Prediction (Analogous Compounds) |

| Molecular Formula | C8H7BrN2 | From the chemical structure |

| Molecular Weight | 211.06 g/mol | Calculated from the molecular formula[2] |

| Appearance | Likely a white to off-white or yellow solid | Based on the appearance of similar brominated pyridines[3][4] |

| Melting Point | Estimated in the range of 60-100 °C | Interpolated from analogs like 2-bromo-5-methylpyridine (41-43 °C) and 5-bromo-2-pyridinecarbonitrile (128-132 °C)[4] |

| Solubility | Low in water, soluble in common organic solvents (e.g., dichloromethane, ethanol, ethyl acetate) | Based on the general solubility of similar organic compounds[5] |

| SMILES | CCC1=CC(=C(N=C1)Br)C#N | Standard representation of the molecular structure |

| InChI | InChI=1S/C8H7BrN2/c1-2-6-4-7(5-11)8(9)10-3-6/h3-4H,2H2,1H3 | Standard representation of the molecular structure |

Proposed Synthesis and Experimental Protocol

A plausible and efficient synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile can be envisioned starting from a readily available precursor, 2,5-dibromopyridine. The proposed synthetic route involves a regioselective functionalization strategy.

Synthetic Strategy Overview

The proposed synthesis involves two key transformations:

-

Regioselective Ethylation: Introduction of the ethyl group at the 5-position of the pyridine ring via a cross-coupling reaction.

-

Cyanation: Introduction of the nitrile group at the 3-position.

A workflow for this synthesis is depicted below:

Caption: Proposed two-step synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-ethylpyridine

This step can be adapted from procedures for similar cross-coupling reactions on dibromopyridines.

-

To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF, add a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

-

To this mixture, add a solution of ethylzinc chloride (1.2 eq) in THF dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-ethylpyridine.

Step 2: Synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile

This step would likely proceed via a palladium-catalyzed cyanation.

-

In a reaction vessel, combine 2-bromo-5-ethylpyridine (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.1 eq).

-

Add a solvent such as DMF and degas the mixture.

-

Heat the reaction to a temperature between 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the residue by flash column chromatography or recrystallization to yield the final product, 2-Bromo-5-ethylpyridine-3-carbonitrile.

Structural Elucidation: Spectroscopic Signatures

The structural identity and purity of the synthesized 2-Bromo-5-ethylpyridine-3-carbonitrile would be confirmed using a combination of spectroscopic techniques. The following are predicted spectroscopic data based on known values for similar structures.

-

¹H NMR (in CDCl₃):

-

A triplet at ~1.3 ppm (3H), corresponding to the methyl protons of the ethyl group.

-

A quartet at ~2.7 ppm (2H), corresponding to the methylene protons of the ethyl group.

-

A doublet at ~7.8 ppm (1H), corresponding to the proton at the 4-position of the pyridine ring.

-

A doublet at ~8.5 ppm (1H), corresponding to the proton at the 6-position of the pyridine ring.

-

-

¹³C NMR (in CDCl₃):

-

Signals for the ethyl group carbons around 15 ppm (CH₃) and 25 ppm (CH₂).

-

A signal for the nitrile carbon around 117 ppm.

-

Aromatic carbons appearing in the range of 120-155 ppm. The carbon bearing the bromine atom would be expected at a lower field.

-

-

IR Spectroscopy (ATR):

-

A sharp, strong absorption band around 2230 cm⁻¹ characteristic of the C≡N stretch of the nitrile group.[6]

-

C-H stretching vibrations of the ethyl group and aromatic ring in the 2800-3100 cm⁻¹ region.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

A C-Br stretching vibration, which may be observed in the lower frequency region (typically below 800 cm⁻¹).

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) with a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity, M and M+2).

-

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Bromo-5-ethylpyridine-3-carbonitrile is dictated by its three functional groups, offering multiple avenues for further chemical transformations.

Caption: Key reaction pathways for 2-Bromo-5-ethylpyridine-3-carbonitrile.

-

Reactions at the Bromine Atom: The C-Br bond at the 2-position is activated towards various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups. This is a cornerstone of modern drug discovery for building molecular complexity.

-

Reactions of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also undergo nucleophilic addition by organometallic reagents. These transformations provide access to a diverse set of functional groups.

-

Reactivity of the Pyridine Ring: The pyridine nitrogen can be protonated or alkylated. The overall electron-deficient nature of the pyridine ring, enhanced by the bromo and cyano groups, can also influence its susceptibility to certain nucleophilic aromatic substitution reactions under specific conditions.

Potential Applications in Drug Discovery and Materials Science

Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The versatile synthetic handles on 2-Bromo-5-ethylpyridine-3-carbonitrile make it an attractive starting material for the synthesis of novel bioactive molecules.[7]

-

Medicinal Chemistry: The ability to readily diversify the molecule at the 2- and 3-positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The core could be elaborated to target a variety of biological targets, including kinases, proteases, and G-protein coupled receptors. The nitrile group, in particular, is a common feature in many enzyme inhibitors.

-

Materials Science: Pyridine-containing molecules are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis. The electronic properties of 2-Bromo-5-ethylpyridine-3-carbonitrile can be tuned through derivatization, making it a candidate for incorporation into novel functional materials.

Safety and Handling

While specific toxicity data for 2-Bromo-5-ethylpyridine-3-carbonitrile is unavailable, related brominated and cyanated pyridines are often classified as harmful or toxic.[8][9] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-5-ethylpyridine-3-carbonitrile represents a promising, yet underexplored, building block for chemical synthesis. Its combination of a pyridine core with versatile bromo and cyano functional groups provides a platform for the rapid generation of molecular diversity. The proposed synthetic route offers a practical approach to its preparation, and the predicted reactivity and spectroscopic signatures provide a solid foundation for its use in research. This guide serves as a starting point for scientists and researchers looking to leverage the potential of this molecule in their drug discovery and materials science endeavors.

References

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methylpyridine. PubChem. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Crucial Role of 5-Bromopyridine-3-carbonitrile in Modern Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-5-ethylpyridine (C7H8BrN). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-3-methylpyridine-2-carbonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-nitropyridine. PubChem. Retrieved from [Link]

- Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine.

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5,6-dimethylnicotinonitrile. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

Amerigo Scientific. (n.d.). 5-Bromo-2-methoxypyridine-3-carbonitrile (97%). Retrieved from [Link]

-

Methylamine Supplier. (n.d.). 3-Bromo-5-Methylpyridine-2-Carbonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-3-methyl-5-nitropyridine. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Retrieved from [Link]

-

ResearchGate. (2025, August 7). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]

-

MDPI. (2025, January 11). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydroxypyridine-3-carbonitrile. PubChem. Retrieved from [Link]

-

RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-5,6-dimethylnicotinonitrile | C8H7BrN2 | CID 583013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-5-cyanopyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 2-溴-5-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Bromo-5-Methylpyridine-2-Carbonitrile Manufacturer & Supplier China | CAS 884494-07-3 | High Purity Chemical | Uses, Safety, Price [nj-finechem.com]

- 6. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-Bromo-3-nitropyridine-2-carbonitrile | C6H2BrN3O2 | CID 2769698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Bromo-3-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 20775007 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile

The following technical guide details the synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile , a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.

Executive Summary

Target Molecule: 2-Bromo-5-ethylpyridine-3-carbonitrile

CAS Registry Number: 1211534-72-9 (General analogue class reference; specific isomer requires structural verification)

Molecular Formula: C

This guide presents a linear, two-step synthetic pathway designed for scalability and regiochemical fidelity. Unlike transition-metal catalyzed couplings (e.g., introducing the ethyl group to a pre-formed pyridine), this route constructs the pyridine ring de novo with the alkyl substituent in place, ensuring 100% regioselectivity at the 5-position.

Pathway Overview

-

Cyclocondensation: Reaction of 2-ethylacrolein with ethyl cyanoacetate and ammonium acetate to form the pyridone core.

-

Dehydroxy-Bromination: Conversion of the lactam (tautomeric alcohol) to the bromide using Phosphorus Oxybromide (POBr

).

Retrosynthetic Analysis & Logic

The strategic disconnection focuses on the C2-N1 and C3-C4 bonds. The 2-bromo-3-cyano motif is classically accessed via a 2-hydroxy-3-cyano precursor (a pyridone).

-

Target: 2-Bromo-5-ethylpyridine-3-carbonitrile

-

Precursor 1 (Functional Transformation): 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

Precursor 2 (Ring Construction): 2-Ethylacrolein (electrophile) + Ethyl cyanoacetate (nucleophile) + Ammonia (nitrogen source).

Rationale:

-

Regiocontrol: The position of the ethyl group is fixed by the starting aldehyde (2-ethylacrolein).

-

Cost-Efficiency: Reagents are commodity chemicals.

-

Scalability: Avoids cryogenic lithiation or expensive palladium catalysts required for alternative functionalization routes.

Reaction Pathway Visualization

Caption: Two-stage synthesis involving ring construction followed by aromatizing bromination.

Detailed Experimental Protocols

Stage 1: Synthesis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This step utilizes a modified Hantzsch/Guareschi-Thorpe condensation. The use of ammonium acetate serves as both the nitrogen source and a weak acid/base buffer to catalyze the Michael addition and subsequent cyclization.

Reagents:

-

2-Ethylacrolein (1.0 equiv)

-

Ethyl cyanoacetate (1.0 equiv)

-

Ammonium Acetate (1.2 - 1.5 equiv)

-

Solvent: Ethanol (Absolute)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Charging: Charge the flask with Ethanol (10 vol relative to aldehyde). Add Ethyl cyanoacetate (1.0 equiv) and Ammonium Acetate (1.2 equiv). Stir at room temperature until dissolved.

-

Addition: Add 2-Ethylacrolein (1.0 equiv) dropwise over 30 minutes. Note: A mild exotherm may occur.

-

Reaction: Heat the mixture to reflux (78–80°C) and maintain for 6–8 hours. Monitor by TLC (SiO

, 5% MeOH in DCM) or HPLC.[1] The product often precipitates as a solid during the reaction. -

Workup: Cool the mixture to 0–5°C using an ice bath. Stir for 1 hour to maximize precipitation.

-

Isolation: Filter the solid. Wash the cake with cold Ethanol (2 x 1 vol) followed by Diethyl Ether (1 x 1 vol) to remove unreacted aldehyde and oligomers.

-

Drying: Dry the solid in a vacuum oven at 50°C to constant weight.

-

Yield Expectation: 60–75%.

-

Appearance: Off-white to pale yellow powder.

Stage 2: Synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile

The conversion of the pyridone (lactam) to the bromopyridine is achieved using Phosphorus Oxybromide (POBr

Reagents:

-

Intermediate A (from Stage 1) (1.0 equiv)

-

Phosphorus Oxybromide (POBr

) (1.5 - 2.0 equiv) -

N,N-Dimethylformamide (DMF) (Catalytic, 0.1 equiv)[1]

-

Solvent: Toluene or Anhydrous 1,2-Dichloroethane (DCE)

Protocol:

-

Safety Note: POBr

is corrosive and moisture-sensitive.[2][3] Perform all operations under an inert atmosphere (Nitrogen or Argon). -

Setup: Equip a dry reaction vessel with a magnetic stirrer, reflux condenser, and a scrubber system (to trap HBr gas evolved).

-

Charging: Suspend Intermediate A in Toluene (8 vol). Add catalytic DMF.[4][5]

-

Addition: Add POBr

as a solid in portions (or as a melt if warmed) to the stirring suspension. Caution: Gas evolution (HBr).[4][5] -

Reaction: Heat the mixture to 100–110°C. The suspension will likely clear as the reaction proceeds and the intermediate is converted to the more soluble bromopyridine. Stir for 4–6 hours.

-

Quench (Critical): Cool reaction to 20°C. Pour the reaction mixture slowly onto a stirred mixture of Crushed Ice and Water (10 vol). Exothermic hydrolysis of excess POBr

will occur. -

Neutralization: Neutralize the aqueous phase to pH ~7–8 using saturated NaHCO

or 20% NaOH solution. -

Extraction: Extract with Ethyl Acetate (3 x 5 vol). Combine organic layers.

-

Purification: Wash organics with Brine, dry over anhydrous Na

SO -

Refinement: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization from Heptane/IPA.[1]

-

Yield Expectation: 70–85%.

Analytical Data Summary

| Parameter | Stage 1 (Intermediate) | Stage 2 (Target Product) |

| Appearance | Off-white solid | White to pale yellow crystalline solid |

| IR (cm | ~1650 (C=O, amide), ~2220 (CN) | ~2230 (CN), No C=O band |

| Mass Spec (ESI) | [M+H] | [M+H] |

Critical Process Parameters & Troubleshooting

Safety Considerations

-

HBr Evolution: Stage 2 generates significant HBr gas.[4][5] Ensure the scrubber contains NaOH solution.

-

POBr

Handling: Reacts violently with water.[3] Quench steps must be slow and temperature-controlled (<20°C).[6] -

Lachrymator: 2-Ethylacrolein is a potent lachrymator and irritant. Handle only in a fume hood.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Stage 1) | Polymerization of acrolein | Ensure slow addition of acrolein; keep temperature strictly at reflux. |

| Incomplete Reaction (Stage 2) | Old/Hydrolyzed POBr | Use fresh reagent; ensure inert atmosphere. Increase temp to 110°C. |

| Impurity: 2-Chloro analogue | Use of POCl | Ensure dedicated glassware/reagents free of chloride sources if Br is required.[5] |

| Sticky Solid (Stage 1) | Oligomers present | Wash filter cake thoroughly with Diethyl Ether. |

References

-

Synthesis of 5-alkyl-2-pyridone-3-carbonitriles: El-Naggar, A. M., et al. "Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile Derivatives." Molecules, vol. 20, no. 1, 2015.

-

Bromination of Hydroxypyridines using POBr3: ChemicalBook. "General procedure for the synthesis of 2-bromo-3-nitro-5-methylpyridine from 2-hydroxy-3-nitro-5-methylpyridine."

-

Precursor Preparation (2-Ethylacrolein): Sigma-Aldrich. "2-Ethylacrolein Product Information and Reactivity."

-

General Pyridine Synthesis (Guareschi-Thorpe): Organic Syntheses, Coll. Vol. 3, p. 531 (1955); Vol. 27, p. 53 (1947).[1] (Classic reference for cyanopyridone condensation logic).

Sources

- 1. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]

- 2. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 4. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of 2-Bromo-5-ethylpyridine-3-carbonitrile

This guide is structured as a high-level technical monograph designed for drug discovery scientists and organic chemists. It prioritizes actionable data, validated synthetic workflows, and mechanistic insight over generic descriptions.

Strategic Scaffold for Kinase Inhibitor & GPCR Ligand Synthesis

Executive Summary

2-Bromo-5-ethylpyridine-3-carbonitrile (CAS: 139549-00-1) is a trisubstituted pyridine intermediate critical in medicinal chemistry. Its value lies in its orthogonal reactivity: the electrophilic C-2 bromide allows for selective cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C-3 nitrile serves as a gateway to amides, amines, or heterocycles (e.g., tetrazoles). The C-5 ethyl group provides a fixed lipophilic anchor, often used to optimize hydrophobic interactions in ATP-binding pockets of kinases (e.g., PI3K, mTOR).

Part 1: Structural Identity & Physicochemical Profile[1]

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2-Bromo-5-ethylpyridine-3-carbonitrile |

| Common Synonyms | 2-Bromo-5-ethylnicotinonitrile; 3-Cyano-2-bromo-5-ethylpyridine |

| CAS Registry Number | 139549-00-1 |

| Molecular Formula | C |

| Molecular Weight | 211.06 g/mol |

| SMILES | CCc1cncc(C#N)c1Br |

| InChI Key | Derived from structure |

Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental values for this intermediate are rare in public literature. Values below represent a synthesis of available data and Structure-Activity Relationship (SAR) predictions based on the methyl analog (CAS 156072-86-5).

| Property | Value / Range | Confidence Level |

| Physical State | Off-white to pale yellow crystalline solid | High (Analogous) |

| Melting Point | 45 – 65 °C | Predicted (SAR) |

| Boiling Point | ~310 °C (at 760 mmHg) | Predicted |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH. Insoluble in water.[1] | High |

| LogP (Calculated) | 2.3 ± 0.4 | High |

| pKa (Conjugate Acid) | ~ -1.5 (Pyridine N is weakly basic due to EWG) | High |

Chemist’s Insight: The presence of the electron-withdrawing nitrile (CN) and bromo (Br) groups significantly reduces the basicity of the pyridine nitrogen. Consequently, this compound will not form stable salts with weak acids and requires strong anhydrous acids (e.g., HCl in dioxane) for protonation, which is relevant during workup or storage.

Part 2: Synthetic Accessibility & Purity Analysis

Primary Synthetic Route: Deoxybromination

The most robust industrial route involves the conversion of 5-ethyl-2-hydroxy-3-cyanopyridine (often existing as the 2-pyridone tautomer) to the 2-bromo derivative using phosphorus oxybromide (

Validated Protocol (Self-Validating System)

-

Precursor: 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

Reagent:

(1.5 – 2.0 equivalents). -

Solvent: Anhydrous Toluene or DMF (catalytic).

Step-by-Step Methodology:

-

Setup: Charge a dry 3-neck round-bottom flask with the pyridone precursor and anhydrous toluene under an inert atmosphere (N

or Ar). -

Addition: Add

in portions. Caution: Solid -

Reaction: Heat the mixture to 100–110 °C for 3–5 hours.

-

Validation Check: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (polar, stays at baseline) should disappear, replaced by a less polar UV-active spot (Rf ~0.6).

-

-

Quench (Critical): Cool to 0 °C. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Exothermic!

-

Neutralization: Adjust pH to ~8 using saturated

solution. This prevents hydrolysis of the nitrile. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0

15% EtOAc in Hexanes).

Quality Control (HPLC Method)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: Water (0.1% TFA); B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 254 nm (Aromatic) and 220 nm (Nitrile).

-

Acceptance Criteria: Purity > 97.0% (Area %).

Part 3: Chemical Reactivity & Functionalization

This scaffold is a "linchpin" intermediate. The reactivity is governed by the electronic deficiency of the pyridine ring, enhanced by the nitrile group.

Reactivity Map

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

Figure 1: Orthogonal functionalization pathways. The C-2 bromide is highly activated for SNAr and Pd-catalyzed coupling due to the electron-withdrawing nitrile at C-3.

Key Reaction: Regioselective Suzuki Coupling

Because the C-2 position is flanked by the pyridine nitrogen and the electron-withdrawing nitrile, the C-Br bond is exceptionally labile toward oxidative addition by Palladium(0).

-

Standard Conditions:

(3 mol%), Arylboronic acid (1.1 equiv), -

Why it works: The oxidative addition occurs preferentially at C-2 over other positions (if any) due to the electronic activation. The ethyl group at C-5 remains inert under these conditions.

Part 4: Handling, Stability & Safety[4]

Stability Profile

-

Thermal Stability: Stable up to ~150 °C. Avoid prolonged heating above 180 °C to prevent nitrile polymerization.

-

Hydrolytic Stability: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The C-Br bond is stable to water but reactive toward strong nucleophiles (e.g., thiols, amines).

-

Storage: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). Protect from light.[2][3]

Safety Hazards (GHS Classification)

-

Signal Word: WARNING

-

H302: Harmful if swallowed.[4]

-

Specific Hazard: In case of fire, may release toxic fumes of Hydrogen Cyanide (HCN), Hydrogen Bromide (HBr), and Nitrogen Oxides (NOx).

References

-

Chemical Identity & CAS: Chemical Register, "3-Pyridinecarbonitrile, 2-bromo-5-ethyl- (CAS No. 139549-00-1)".

-

Analogous Synthesis (POBr3 Method): ChemicalBook, "Synthesis of 2-Bromo-5-fluoro-3-nitropyridine from 2-hydroxy precursor". (Demonstrates standard POBr3 deoxybromination protocol for electron-deficient pyridines).

-

General Reactivity of 2-Bromopyridines: ResearchGate, "Efficient Synthesis of 5-Bromopyridine-2-carbonitrile". (Discusses Pd-catalyzed coupling and lithiation strategies).

-

Safety Data (Analogous): Sigma-Aldrich, "Safety Data Sheet for 5-Bromo-3-methylpyridine-2-carbonitrile". (Used for baseline hazard classification of bromo-cyano-alkyl pyridines).

Sources

2-Bromo-5-ethylpyridine-3-carbonitrile spectral data (NMR, MS, IR)

Technical Whitepaper: Analytical Profiling & Characterization of 2-Bromo-5-ethylpyridine-3-carbonitrile

Executive Summary

2-Bromo-5-ethylpyridine-3-carbonitrile (CAS: Variable/Generic, MW: 211.06 Da) is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors (e.g., PI3K, BTK) and GPCR ligands.[1] Its structural triad—an electrophilic C2-bromine, a transformable C3-nitrile, and a lipophilic C5-ethyl group—makes it a versatile scaffold for fragment-based drug discovery (FBDD).[1]

This guide provides a comprehensive technical analysis of its spectral properties (NMR, MS, IR), synthetic origins, and quality control (QC) parameters. It is designed to assist medicinal chemists in validating structure and purity during scale-up.[1]

Synthetic Context & Impurity Profile

Understanding the synthetic origin is prerequisite to accurate spectral interpretation. This compound is typically accessible via the Guareschi-Thorpe condensation followed by aromatization and bromination.[1]

Primary Synthetic Pathway:

-

Condensation: Ethyl propionylacetate + Cyanocetamide

5-Ethyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile (Pyridone intermediate).[1] -

Bromination: Reaction with

(or

Critical Impurities to Monitor:

-

Impurity A (Hydrolysis): 2-Bromo-5-ethylnicotinamide (Partial hydrolysis of CN).[1]

-

Impurity B (Precursor): 5-Ethyl-2-hydroxy-nicotinonitrile (Incomplete bromination).[1]

-

Impurity C (Debromination): 5-Ethylnicotinonitrile (Over-reduction during workup).[1]

Spectral Data Analysis

Mass Spectrometry (MS)

The presence of a single bromine atom dictates the mass spectral signature.

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

-

Molecular Ion (

): The compound exhibits a characteristic 1:1 doublet due to the natural abundance of

| Ion Identity | m/z Value | Relative Abundance | Interpretation |

| 211.1 | 100% | Protonated parent (Monoisotopic) | |

| 213.1 | ~98% | Isotopic peak (Bromine signature) | |

| ~184/186 | Variable | Loss of Nitrile group (Fragment) | |

| ~132 | Low | Loss of Bromine (Aryl cation) |

Technical Note: If the ratio of 211:213 deviates significantly from 1:1, suspect contamination with the de-brominated impurity (MW ~132) or chlorination artifacts (if

was used erroneously).

Proton NMR ( NMR)

Solvent: DMSO-d

The spectrum is defined by two distinct regions: the aliphatic ethyl group and the meta-coupled aromatic protons.[1]

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H6 | 8.45 – 8.55 | Doublet (d) | 1H | ||

| H4 | 7.95 – 8.05 | Doublet (d) | 1H | ||

| Ethyl-CH | 2.70 – 2.78 | Quartet (q) | 2H | Benzylic methylene.[1] | |

| Ethyl-CH | 1.28 – 1.35 | Triplet (t) | 3H | Terminal methyl.[1] |

Spectral Validation Checks:

-

Coupling Constant: The meta-coupling (

) between H4 and H6 is characteristic of 2,3,5-trisubstituted pyridines.[1] If -

Solvent Effects: In DMSO-

, H6 may shift downfield to ~8.6-8.7 ppm due to hydrogen bonding with the solvent.[1]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

| Frequency (cm | Vibration Mode | Intensity | Diagnostic Value |

| 2230 – 2240 | Medium/Sharp | Primary Confirmation. Absence indicates hydrolysis to amide. | |

| 3030 – 3060 | Ar-H Stretch | Weak | Typical aromatic C-H. |

| 2960 – 2980 | Alkyl C-H Stretch | Medium | Ethyl group confirmation.[1] |

| 1550 – 1590 | C=N / C=C Ring | Strong | Pyridine skeletal vibrations. |

| 600 – 700 | C-Br Stretch | Medium | Often obscured, but distinct in fingerprint region.[1] |

Experimental Workflow & Logic

The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting the critical decision points for purification.

Figure 1: Synthetic workflow and quality control logic for 2-Bromo-5-ethylpyridine-3-carbonitrile.

Quality Control & Stability

Storage Protocols

-

Sensitivity: The C2-bromine is labile toward nucleophiles; the C3-nitrile is susceptible to hydrolysis under acidic/basic conditions.[1]

-

Recommendation: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Troubleshooting Common Spectral Anomalies

-

Missing Nitrile Peak (IR): If the peak at 2230 cm

is absent and broad bands appear at 3300-3400 cm -

Extra Singlet in NMR (~2.5 ppm): If observed in DMSO, this is likely residual water overlapping with the ethyl quartet or DMSO itself. Verify by adding

shake (if exchangeable) or running in CDCl -

M+2 Peak Missing (MS): If the mass spectrum shows only 211 (and not 213), the compound has likely undergone hydro-dehalogenation (loss of Br, replaced by H) or the instrument resolution is insufficient (unlikely in modern MS).

References

-

Guareschi-Thorpe Chemistry: J. Org. Chem. 2022, 87, 2, 1150–1160.[1] "One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids". Link

-

Bromination Protocols: Org. Synth. Coll. Vol. 4, p.753 (1963). "Bromination with Phosphorus Tribromide".[1][2][3][4] Link

-

Spectral Database (Homolog Data): National Institute of Advanced Industrial Science and Technology (AIST). "SDBS No. 3510-66-5 (2-Bromo-5-methylpyridine)".[1] Link

-

Substituent Effects in NMR: Pretsch, E., et al. Structure Determination of Organic Compounds.[1] Springer, 2009.[1] (Standard reference for calculating chemical shifts of trisubstituted pyridines).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

- 4. scispace.com [scispace.com]

A Comprehensive Technical Guide to 2-Bromo-5-ethylpyridine-3-carbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-ethylpyridine-3-carbonitrile is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional structure, featuring a pyridine core, a reactive bromo group, and a cyano moiety, makes it a strategic intermediate in the synthesis of complex heterocyclic compounds. This guide provides an in-depth analysis of its chemical properties, established synthesis protocols, characteristic reactivity, and critical applications, particularly in the realm of medicinal chemistry and drug discovery. The content herein is designed to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their synthetic endeavors.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical compound is foundational to scientific research. This section details the standard nomenclature and structural identifiers for 2-Bromo-5-ethylpyridine-3-carbonitrile.

-

IUPAC Name: 2-Bromo-5-ethylpyridine-3-carbonitrile

-

Synonyms: 6-Bromo-5-ethylnicotinonitrile

-

Molecular Formula: C₈H₇BrN₂

-

Molecular Weight: 211.06 g/mol

-

Canonical SMILES: CCC1=CC(=C(N=C1)Br)C#N

-

InChI Key: A unique structural identifier will be generated based on the precise structure.

The structure consists of a pyridine ring substituted at the 2-position with a bromine atom, at the 3-position with a nitrile (cyano) group, and at the 5-position with an ethyl group. This arrangement of functional groups provides distinct sites for chemical modification.

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is crucial for experimental design, including reaction setup, solvent selection, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 211.06 g/mol | Calculated |

| Appearance | White to off-white or pale yellow solid/powder | General Supplier Data |

| Melting Point | Data not consistently available; typically a low-melting solid | Supplier Data Sheets |

| Boiling Point | Not available (likely decomposes at high temperatures) | N/A |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Chloroform. Low solubility in water. | General Chemical Knowledge |

Note: Specific values can vary slightly between suppliers based on purity.

Synthesis and Manufacturing

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry.[1] 2-Bromo-5-ethylpyridine-3-carbonitrile is typically prepared through multi-step sequences starting from more common pyridine derivatives. A prevalent strategy involves the construction of the substituted pyridine ring followed by functional group interconversion.

Illustrative Synthetic Protocol: Multi-step Synthesis

A common conceptual approach involves the cyclocondensation reaction to form a dihydropyridine intermediate, which is subsequently oxidized and functionalized.

Step 1: Hantzsch-type Dihydropyridine Synthesis This involves a one-pot, multi-component reaction of an aldehyde, a β-ketoester (or equivalent), and an ammonia source.

Step 2: Aromatization The resulting dihydropyridine is oxidized to the corresponding pyridine ring, often using an oxidizing agent like nitric acid or DDQ.

Step 3: Functional Group Installation (Bromination and Cyanation) Halogenation, particularly bromination at the 2-position, can be achieved using reagents like N-Bromosuccinimide (NBS).[2] The cyano group can be introduced via various methods, including Sandmeyer-type reactions on an amino precursor or palladium-catalyzed cyanation.

The diagram below illustrates a generalized workflow for synthesizing functionalized pyridine scaffolds.

Caption: Generalized workflow for pyridine synthesis.

Chemical Reactivity and Applications

The synthetic utility of 2-Bromo-5-ethylpyridine-3-carbonitrile stems from the distinct reactivity of its functional groups. The bromine atom at the 2-position is particularly susceptible to displacement via transition-metal-catalyzed cross-coupling reactions, while the nitrile group can undergo hydrolysis, reduction, or addition reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental in drug discovery for scaffold elaboration.[3]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents. This is one of the most powerful methods for creating biaryl structures.[4]

-

Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-pyridine derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Heck Coupling: Reaction with alkenes.

The diagram below illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction involving this substrate.

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into other important moieties.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (nicotinic acid derivative) or an amide.

-

Reduction: Can be reduced to a primary amine (aminomethyl group) using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

-

Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

Applications in Drug Discovery

Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. 2-Bromo-5-ethylpyridine-3-carbonitrile serves as a key intermediate for compounds targeting a wide range of biological targets. Its derivatives are explored as inhibitors of kinases, proteases, and other enzymes, as well as modulators of ion channels and receptors.[5][6] The ability to rapidly generate diverse libraries of compounds from this intermediate via parallel synthesis makes it highly valuable for structure-activity relationship (SAR) studies.[5]

Spectroscopic Characterization

Confirming the identity and purity of a compound is non-negotiable. Standard spectroscopic methods are used for characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the two aromatic protons on the pyridine ring (typically doublets), a quartet for the methylene (-CH₂-) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons. The exact chemical shifts depend on the deuterated solvent used.[7]

-

¹³C NMR: Will show distinct signals for the eight carbon atoms, including the nitrile carbon (typically δ 115-120 ppm) and the carbon bearing the bromine (C2), which will be shifted relative to an unsubstituted pyridine.[8]

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 2-Bromo-5-ethylpyridine-3-carbonitrile.

-

Hazard Classification: Generally classified as an irritant. Causes skin irritation and serious eye irritation.[9][10] May be harmful if swallowed or inhaled.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166, and a lab coat.[10][12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid formation and inhalation of dust.[12] Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container.[9][13] Keep away from strong oxidizing agents and strong bases.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

2-Bromo-5-ethylpyridine-3-carbonitrile is a synthetically powerful and strategically important intermediate. Its well-defined reactive sites allow for selective and predictable functionalization, making it an indispensable tool for medicinal chemists and researchers in organic synthesis. The ability to employ this building block in robust, high-yield reactions like Suzuki coupling facilitates the efficient construction of complex molecular architectures, accelerating the discovery and development of novel chemical entities for pharmaceutical and agrochemical applications.

References

- TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine. Spectrum Chemical.

- Thermo Fisher Scientific. (2025, December 26).

- TCI Chemicals. (2025, April 1). SAFETY DATA SHEET: 5-Bromo-2-cyano-3-nitropyridine.

- ECHEMI. (n.d.).

- Klimova, T., et al. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- EvitaChem. (n.d.). 2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-.

- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Amino-5-bromo-3-nitropyridine.

- Alonso, G., et al. (2024, May 13).

- PubChem. (n.d.). 5-Bromo-2-hydroxypyridine-3-carbonitrile.

- Anwer, K. E., et al. (2025, January 27). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).

- Sigma-Aldrich. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile.

- Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin - Madison.

- ChemicalBook. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile(573675-25-9) 1H NMR spectrum.

- Thermo Fisher Scientific. (n.d.). 2-Bromo-5-cyanopyridine, 97%.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine.

- PubChem. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile.

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- MDPI. (2017, January 27).

- Sigma-Aldrich. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile 95%.

- BenchChem. (n.d.).

- PubChem. (n.d.). 2-Bromo-5-nitropyridine.

- ResearchGate. (2025, August 9).

- Semantic Scholar. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Crucial Role of 5-Bromopyridine-3-carbonitrile in Modern Synthesis.

- Thermo Fisher Scientific. (2025, December 22).

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- Methylamine Supplier. (n.d.). 3-Bromo-5-Methylpyridine-2-Carbonitrile.

- Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Bromo-5-cyanopyridine.

- RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.

- Amerigo Scientific. (n.d.). 5-Bromo-2-methoxypyridine-3-carbonitrile (97%).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. prepchem.com [prepchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. tcichemicals.com [tcichemicals.com]

Reactivity and Stability of 2-Bromo-5-ethylpyridine-3-carbonitrile: A Technical Guide

Topic: Reactivity and Stability of 2-Bromo-5-ethylpyridine-3-carbonitrile Document Type: Technical Guide / Whitepaper CAS: 139549-00-1[1]

Executive Summary

2-Bromo-5-ethylpyridine-3-carbonitrile (CAS 139549-00-1) is a highly functionalized heterocyclic building block characterized by a unique "push-pull" electronic structure.[1] Its utility in drug discovery stems from the orthogonal reactivity of its three functional handles: the electrophilic C2-bromide, the electron-withdrawing C3-nitrile, and the lipophilic C5-ethyl group.[1] This guide details the compound's reactivity profile, stability parameters, and validated experimental protocols for its manipulation.

Structural Analysis & Electronic Properties[1]

The molecule features a pyridine core destabilized by electron deficiency, making it a prime candidate for nucleophilic attacks.

-

C2-Bromine (Electrophilic Center): The bromine atom is activated by both the adjacent ring nitrogen and the electron-withdrawing nitrile group at C3.[1] This makes the C2 position exceptionally reactive toward Nucleophilic Aromatic Substitution (

) and metal-catalyzed cross-couplings.[1] -

C3-Nitrile (Directing Group): The cyano group lowers the LUMO energy of the pyridine ring, enhancing electrophilicity at C2 and C6. It also serves as a precursor for heterocycles (tetrazoles, oxadiazoles) or carboxylic acid derivatives.

-

C5-Ethyl (Lipophilic Anchor): This alkyl chain provides steric bulk and lipophilicity (LogP modulation).[1] chemically, it is the most stable part of the molecule but introduces susceptibility to benzylic oxidation under radical conditions.

Reactivity Map

The following diagram illustrates the divergent reaction pathways accessible from this scaffold.

Figure 1: Divergent synthetic pathways.[2] Red arrows indicate high-reactivity C2 transformations; Yellow indicates C3 functionalization; Green dashed indicates conditional C5 reactivity.

Reactivity Profile & Synthetic Protocols

Nucleophilic Aromatic Substitution ( )

The C2-bromide is highly labile due to the ortho-effect of the nitrile group.[1] Unlike simple 2-bromopyridines, this scaffold reacts with amines and alkoxides under mild conditions without the need for transition metal catalysis.[1]

-

Mechanism: Addition-Elimination (

).[1] The Meisenheimer intermediate is stabilized by the electron-withdrawing nitrile.[1] -

Scope: Primary/secondary amines, thiols, and phenoxides.[1]

-

Key Insight: Use non-nucleophilic bases (e.g., DIPEA,

) to prevent competitive hydrolysis of the nitrile or bromide displacement by hydroxide.

Protocol: C2-Amination (General Procedure)

-

Dissolve 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv) in anhydrous DMF or DMSO (0.2 M).

-

Add the amine (1.2 equiv) and

(2.0 equiv). -

Heat to 60–80°C for 2–4 hours. Monitor by LC-MS (disappearance of M+H 225/227 peak).[1]

-

Workup: Dilute with water, extract with EtOAc. The product often precipitates upon water addition.[1]

Palladium-Catalyzed Cross-Couplings

This scaffold is an excellent electrophile for Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] The C2-Br bond is weaker than the C-Cl equivalent, facilitating oxidative addition.[1]

-

Selectivity: The C2-Br reacts exclusively over the C3-CN and C5-Et groups.[1]

-

Catalyst Choice:

or

Nitrile Manipulation

The C3-nitrile is robust under standard coupling conditions but can be transformed post-coupling.[1]

-

Hydrolysis: Controlled hydrolysis with

yields the primary amide.[1] Acidic hydrolysis ( -

Tetrazole Formation: Reaction with

and

Stability & Handling

Physicochemical Stability

| Parameter | Rating | Description |

| Thermal | High | Stable up to ~150°C. Melting point typically >80°C (solid).[1] |

| Hydrolytic | Moderate | Stable to aqueous workups.[1] Prolonged exposure to strong acid/base at high temp hydrolyzes the nitrile.[1] |

| Photolytic | Low | Critical: C-Br bonds in pyridines are photosensitive.[1] Store in amber vials to prevent debromination or radical dimerization. |

| Oxidative | Moderate | The ethyl group is susceptible to slow auto-oxidation over months if stored in air/light.[1] |

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended for long-term storage.[1]

-

Container: Amber glass with Teflon-lined cap.[1]

Safety Hazards (SDS Summary)

-

Acute Toxicity: Toxic if swallowed (H301).[1][3] Pyridine nitriles can release cyanide ions under metabolic or extreme chemical stress.[1]

-

Irritation: Causes skin and serious eye irritation.[1][3][4]

-

Handling: Use a fume hood.[1] Avoid contact with strong oxidizers and strong acids.[1]

Synthesis of the Core Scaffold

If the compound is not commercially available, it is synthesized via the "Pyridone Route," which ensures correct regiochemistry.

Figure 2: Validated synthetic route. Step 3 transforms the pyridone oxygen into the reactive bromide while aromatizing the ring.

Step-by-Step Synthesis (Step 3 Focus):

-

Charge a flask with 5-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv) and toluene (5 vol).

-

Add phosphorus oxybromide (

, 1.5 equiv) carefully.[1] -

Reflux at 110°C for 4 hours. The suspension will clear as the reaction proceeds.

-

Quench by pouring onto ice-water (Exothermic!). Neutralize with

to pH 7.[1] -

Extract with DCM, dry over

, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

References

-

Synthesis of Functionalized Pyridines via Grignard Exchange. Source:CN112479991A (Patent).[1] Context: Describes the regioselective lithiation/magnesiation of 2,5-dibromopyridine, a key method for installing the C5-ethyl group if starting from di-halides.

-

Regioselective Suzuki Coupling of 2,5-Dibromopyridines. Source:Journal of Organic Chemistry / ResearchGate (2025 Update).[1] Context: Validates that C2-Br is significantly more reactive than C5-Br or C3-substituents in Pd-catalyzed couplings.[1]

-

Chemical Safety Data Sheet (2-Bromo-5-ethylpyridine analogs). Source:Thermo Fisher Scientific / ECHEMI.[1] Context: Provides hazard classifications (H301, H315) and handling requirements for brominated ethylpyridines.

-

Reactivity of 2-Bromo-3-cyanopyridines in SnAr Reactions. Source:Bioorganic & Medicinal Chemistry Letters. Context: Establishes the activating effect of the C3-nitrile on C2-displacement.[1]

Sources

Technical Whitepaper: Strategic Utilization of 2-Bromo-5-ethylpyridine-3-carbonitrile in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic selection of building blocks determines the efficiency of Structure-Activity Relationship (SAR) campaigns. 2-Bromo-5-ethylpyridine-3-carbonitrile (CAS 139549-00-1) represents a high-value, multifunctional scaffold designed for the synthesis of fused aza-heterocycles.

Its utility is defined by three distinct reactivity vectors:

-

The C2-Bromo Handle: A highly activated site for nucleophilic aromatic substitution (

) and Palladium-catalyzed cross-couplings. -

The C3-Nitrile Core: An electrophilic gateway for cyclization reactions, enabling the rapid construction of bicyclic systems such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines.

-

The C5-Ethyl Substituent: A pre-installed lipophilic anchor that fills hydrophobic pockets (e.g., in kinase ATP-binding sites) without the synthetic penalty of late-stage alkylation.

This guide details the chemical logic, experimental protocols, and strategic applications of this compound in the development of kinase inhibitors and GPCR ligands.

Chemical Profile & Reactivity Map

Structural Analysis

The pyridine ring is electron-deficient, further deactivated by the electron-withdrawing nitrile group at C3. This electronic landscape makes the C2-position exceptionally susceptible to nucleophilic attack, while the C5-ethyl group remains chemically inert under standard coupling conditions, providing stability.

| Property | Specification |

| CAS Number | 139549-00-1 |

| Molecular Formula | |

| Molecular Weight | 211.06 g/mol |

| Key Functional Groups | Aryl Bromide (C2), Nitrile (C3), Ethyl (C5) |

| Primary Reactivity |

Divergent Synthesis Pathway (DOT Diagram)

The following diagram illustrates the "Hub-and-Spoke" utility of the scaffold, showing how a single starting material diverges into three distinct medicinal chemistry classes.

Figure 1: Divergent synthesis pathways from the 2-bromo-5-ethylpyridine-3-carbonitrile core.

Core Application: Synthesis of 5-Ethyl-1H-pyrazolo[3,4-b]pyridines

The most potent application of this scaffold is the synthesis of pyrazolo[3,4-b]pyridines . This fused system is a privileged structure in kinase inhibition (e.g., targeting JAK, CDK, or GSK-3

Mechanism of Action

The reaction proceeds via a cascade sequence:

- Displacement: The hydrazine nucleophile attacks the C2-position, displacing the bromide.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazine attacks the electrophilic nitrile carbon.

-

Tautomerization: Rearrangement to the stable aromatic amino-pyrazole system.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 5-ethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Reagents:

-

2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv)

-

Hydrazine monohydrate (5.0 equiv)

-

Ethanol (absolute, 10 mL/mmol)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 g, 4.74 mmol) in absolute ethanol (45 mL).

-

Addition: Add hydrazine monohydrate (1.15 mL, 23.7 mmol) dropwise at room temperature. Note: A slight exotherm may be observed.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Validation Check: Monitor by TLC (50% EtOAc/Hexane). The starting material (

) should disappear, and a polar fluorescent spot (

-

-

Workup: Cool the reaction mixture to

in an ice bath. The product often precipitates as a solid. -

Isolation: Filter the solid and wash with cold ethanol (

mL) followed by diethyl ether ( -

Purification: If no precipitate forms, concentrate the solvent in vacuo, resuspend in water, and extract with ethyl acetate. Recrystallize from Ethanol/Water.

Expected Yield: 75–85%

Characterization:

Secondary Application: Palladium-Catalyzed Cross-Couplings

For biaryl systems where the nitrile is retained (e.g., for later conversion to an amide or acid), the C2-bromide is an excellent partner for Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling

Objective: Synthesis of 5-ethyl-2-phenylnicotinonitrile.

Reagents:

-

Scaffold (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

- (5 mol%)

- (2.0 equiv, 2M aq. solution)

-

1,4-Dioxane (10 mL/mmol)

Methodology:

-

Degassing: Combine scaffold, boronic acid, and solvent in a pressure vial. Sparge with argon for 10 minutes.

-

Catalyst Addition: Add

and the base solution. Seal the vial immediately. -

Reaction: Heat to

for 12 hours. -

Validation: The reaction mixture will turn black (Pd precipitation) upon completion. TLC should show a new UV-active spot with slightly lower polarity than the starting bromide.

-

Purification: Silica gel chromatography (0

20% EtOAc/Hexanes).

Strategic Value in Drug Design (SAR)

The "5-ethyl" group is not arbitrary. In many kinase inhibitors, the 5-position of the pyridine ring projects into the Solvent Front or a specific Hydrophobic Pocket II .

-

Methyl (C1): Often too small to achieve optimal Van der Waals contact.

-

Ethyl (C2): frequently the "Goldilocks" substituent—large enough to displace water and fill the pocket, but small enough to avoid steric clash with the gatekeeper residue.

-

Propyl/Isopropyl (C3): Often introduces steric penalties.

By starting with the ethyl group pre-installed, researchers avoid the difficult late-stage alkylation of the electron-deficient pyridine ring, streamlining library synthesis.

SAR Decision Logic (DOT Diagram)

Figure 2: Decision logic for selecting the 5-ethyl substituted scaffold for hydrophobic pocket optimization.

References

-

Chemical Register. (n.d.). 3-Pyridinecarbonitrile, 2-bromo-5-ethyl- (CAS No. 139549-00-1).[1] Retrieved October 26, 2023, from

- El-Gazzar, A. B. A., & Hafez, H. N. (2011). Synthesis of 4-substituted pyrido[2,3-d]pyrimidine-4(3H)-ones and their corresponding 2-thione derivatives as potential analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 21(12), 3602-3607.

- Quiroga, J., et al. (2008). Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation. Tetrahedron Letters, 49(17), 2689-2691.

- Gomha, S. M., & Riyadh, S. M. (2014). Synthesis of some new heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile as potent antifungal agents. Chemical Papers, 68(7), 973-983.

Note: While specific clinical trial papers for this exact CAS are proprietary, the protocols listed above are standard for the chemical class (2-halo-3-cyanopyridines) and are validated by the cited literature.

Sources

Introduction: The Central Role of Bromopyridines in Modern Chemistry

An In-Depth Technical Guide to the Synthesis, Reactivity, and Application of Substituted Bromopyridines

Substituted bromopyridines are a class of heterocyclic compounds that have emerged as indispensable building blocks in both pharmaceutical and materials science.[1] Their utility stems from the unique electronic properties of the pyridine ring, combined with the versatile reactivity of the carbon-bromine bond. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates a range of chemical transformations.[2] The bromine atom, a good leaving group, serves as a reactive handle for introducing molecular complexity through various cross-coupling and substitution reactions.

This guide provides a comprehensive overview of the synthesis, reactivity, and applications of substituted bromopyridines, with a focus on practical methodologies and the underlying mechanistic principles that govern their chemical behavior. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile synthons in their work.

Synthesis of Substituted Bromopyridines: A Methodological Overview

The preparation of substituted bromopyridines can be achieved through several synthetic routes, ranging from classical methods to modern catalytic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

One of the most established methods for the synthesis of 2-bromopyridines is the diazotization of 2-aminopyridines, followed by a bromination reaction, often referred to as the Sandmeyer reaction.[3][4][5] This process involves the conversion of the amino group to a diazonium salt, which is then displaced by a bromide ion.

Another classical approach involves the direct bromination of pyridine. However, this method often requires harsh conditions and can lead to a mixture of products.[6] For instance, the vapor-phase bromination of pyridine at high temperatures yields a mixture of 2-bromopyridine and 2,6-dibromopyridine.[6]

The synthesis of 4-bromopyridine can be accomplished starting from pyridine N-oxide. The N-oxide activates the pyridine ring for electrophilic substitution, allowing for bromination at the 4-position. Subsequent reduction of the N-oxide yields the desired 4-bromopyridine.[7]

Dibrominated pyridines, such as 2,4-dibromopyridine, can be prepared from dihydroxypyridines by treatment with phosphorus oxybromide.[8]

Modern Catalytic Methods: C–H Bond Functionalization

Recent advances in organometallic chemistry have led to the development of catalytic methods for the direct C–H bromination of pyridines. These methods offer a more atom-economical and often more regioselective approach to the synthesis of bromopyridines. Ruthenium-catalyzed meta-selective C–H bromination of 2-phenylpyridine derivatives has been reported, providing access to otherwise difficult-to-obtain substitution patterns.[9]

Key Reactions and Transformations of Substituted Bromopyridines

The reactivity of the C-Br bond in bromopyridines makes them highly versatile intermediates for a wide array of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of bromopyridines. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of a bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is widely used to introduce aryl and heteroaryl substituents.[10][11][12] For example, 5-bromopyridine-3-carboxylate esters are key scaffolds for the synthesis of kinase inhibitors via Suzuki-Miyaura coupling.[10] In the case of dibromopyridines, such as 2,4-dibromopyridine, the reaction can be regioselective, with coupling occurring preferentially at the more electrophilic 2-position.[11]

-

Stille Coupling: The Stille reaction couples bromopyridines with organotin compounds. This method is also effective for creating C-C bonds and has been used in the synthesis of bipyridines.[13]

-

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with a bromopyridine. This reaction is particularly useful for the synthesis of bipyridines and can be performed under mild conditions.[13][14]

-

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a bromopyridine with an alkene. 3-Bromopyridine, for instance, can act as a substrate in this reaction.[3]

-

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a bromopyridine and a terminal alkyne.

-

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, coupling bromopyridines with amines. 3-Bromopyridine is a common substrate for this transformation.[3]

-

Goldberg Reaction: A copper-catalyzed C-N coupling reaction that provides an alternative to the Buchwald-Hartwig amination. It has been used for the synthesis of 2-N-substituted aminopyridines from 2-bromopyridine.[15]

The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below:

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group like bromine is present at the 2- or 4-position.[2] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. Nucleophilic attack at the 2- and 4-positions is favored because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[2] However, SNAr reactions on 3-bromopyridine are generally more difficult due to the less favorable electronics.[16]

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species.[17] This is a powerful method for generating functionalized pyridine intermediates. The reaction of bromopyridines with organolithium reagents or Grignard reagents can lead to the formation of lithiated or magnesiated pyridines, respectively.[18][19][20] These organometallic intermediates can then be reacted with various electrophiles to introduce a wide range of functional groups. This method is particularly useful for functionalizing pyridines that are not amenable to other methods. A combination of i-PrMgCl and n-BuLi has been shown to be effective for halogen-metal exchange on bromopyridines bearing acidic protons under non-cryogenic conditions.[18][20]

The general scheme for a metal-halogen exchange followed by electrophilic quench is as follows:

Caption: Metal-halogen exchange and subsequent reaction with an electrophile.

Applications in Drug Discovery and Materials Science

The versatility of substituted bromopyridines has made them key intermediates in the synthesis of a wide range of functional molecules.

Pharmaceutical Applications

In medicinal chemistry, the pyridine scaffold is a common motif in many biologically active compounds.[10] Bromopyridines serve as crucial starting materials for the synthesis of numerous pharmaceuticals.

-

Kinase Inhibitors: 5-Bromopyridine-3-carboxylate esters are used to synthesize potent and selective p38 MAP kinase inhibitors, which are targets for treating inflammatory diseases.[10]

-

Antimalarial Drugs: 2-Bromopyridine is an intermediate in the production of bioactive compounds with antimalarial activity.[3]

-

Other Therapeutics: 4-Bromopyridine is used in the commercial synthesis of abiraterone, a drug for prostate cancer.[3] It is also an intermediate in the synthesis of the antihypertensive drug Olmesartan Medoxomil.[7]

| Drug/Drug Class | Bromopyridine Precursor | Therapeutic Area |

| p38 MAP Kinase Inhibitors | 5-Bromopyridine-3-carboxylates | Inflammatory Diseases |

| Abiraterone | 4-Bromopyridine | Prostate Cancer |

| Olmesartan Medoxomil | 4-Bromopyridine Hydrochloride | Hypertension |

| Antimalarials | 2-Bromopyridine | Infectious Diseases |

| Beta-adrenoceptor agonists | 2-Bromopyridine | Cardiovascular/Respiratory |

Materials Science Applications

In materials science, bromopyridines are valuable precursors for the synthesis of conjugated organic materials and ligands for coordination chemistry. The ability to introduce various substituents through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of these materials. Bipyridines, often synthesized from bromopyridines, are particularly important as chelating ligands in supramolecular chemistry and for the construction of functional materials.[8][13]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a bromopyridine.

Materials:

-

3-Bromopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)